N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine
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Overview
Description
N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE is a compound that features a benzodioxole moiety linked to a piperidinoamine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE typically involves the condensation of piperonal with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce piperidinoamines .
Scientific Research Applications
N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino-thiourea: This compound shares the benzodioxole moiety but has a thiourea group instead of a piperidinoamine.
3-(1,3-Benzodioxol-5-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound features a similar benzodioxole structure but is linked to a pyrazole moiety.
Uniqueness
N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE is unique due to its specific combination of the benzodioxole and piperidinoamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C13H16N2O2/c1-2-6-15(7-3-1)14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8-9H,1-3,6-7,10H2/b14-9+ |
InChI Key |
ZLBMUMFDAHWGPV-NTEUORMPSA-N |
Isomeric SMILES |
C1CCN(CC1)/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)N=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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